molecular formula C11H14O3 B1251633 2-Allyl-4,5-dimethoxyphenol CAS No. 59893-87-7

2-Allyl-4,5-dimethoxyphenol

Cat. No.: B1251633
CAS No.: 59893-87-7
M. Wt: 194.23 g/mol
InChI Key: IHAVVJBEVFMSES-UHFFFAOYSA-N
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Description

2-Allyl-4,5-dimethoxyphenol is an organic compound with the molecular formula C11H14O3. It is a phenolic compound characterized by the presence of two methoxy groups and an allyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-4,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether derivatives. This reaction typically requires heating the allyl phenyl ether in the presence of a catalyst such as zeolite H-ZSM-5 or Na-ZSM-5 . The reaction conditions often involve temperatures ranging from 150°C to 250°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Allyl-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Allyl-4,5-dimethoxyphenol can be compared with other similar compounds, such as:

    Eugenol (2-Methoxy-4-(2-propenyl)phenol): Both compounds have methoxy and allyl groups, but eugenol has only one methoxy group.

    Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol, but with a different position of the allyl group.

    2-Allylphenol: Lacks the methoxy groups present in this compound.

The uniqueness of this compound lies in its dual methoxy groups, which contribute to its distinct chemical and biological properties .

Biological Activity

2-Allyl-4,5-dimethoxyphenol (DMP) is an organic compound with significant biological activity, particularly in the context of insect behavior and potential applications in pest management. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14O3
  • CAS Number : 59893-87-7
  • Structural Characteristics : DMP is characterized by two methoxy groups and an allyl group attached to a benzene ring, contributing to its unique chemical properties and biological activities.

DMP primarily acts as a metabolite of methyl eugenol (ME) in certain insect species, particularly fruit flies of the genus Bactrocera. The biochemical pathway involves the conversion of ME into DMP and (E)-coniferyl alcohol (E-CF) through the action of cytochrome P450 enzymes in the flies. This transformation plays a crucial role in chemical communication and mating behaviors.

Key Mechanisms:

  • Biotransformation : DMP is formed when male fruit flies consume ME, which is then metabolized into DMP.
  • Chemical Communication : DMP serves as a key component of the male-produced sex pheromone, attracting females during mating rituals.
  • Storage and Release : In male fruit flies, DMP accumulates in rectal glands and is released during courtship, influencing mating success.

Attraction to Insects

DMP has been shown to be highly attractive to males of Bactrocera dorsalis, enhancing their mating success. Laboratory studies indicate that:

  • Males exhibit a stronger attraction to DMP compared to E-CF.
  • The responsiveness to DMP varies throughout the day, peaking during daylight hours and decreasing at night .

Toxicological Profile

Research indicates that DMP is non-toxic to mammals:

  • In acute oral toxicity tests on mice over 14 days, no significant adverse effects were observed regarding body weight or organ health .
  • Cytotoxicity assays demonstrated that DMP does not exhibit significant cytotoxicity towards normal human or mouse cells .

Case Studies

  • Attraction Studies : A study demonstrated that male Bactrocera dorsalis are significantly attracted to DMP released from various sources, including synthetic lures .
  • Toxicology Assessments : Another investigation confirmed the non-toxic nature of DMP through comprehensive toxicity testing, highlighting its potential as an eco-friendly lure for pest management .
  • Behavioral Analysis : Research on the behavioral responses of fruit flies indicated that DMP plays a critical role in sexual selection and reproductive success within populations .

Applications

DMP's unique properties make it suitable for various applications:

  • Pest Management : Due to its effectiveness as a lure for Bactrocera species, DMP can be employed in traps to control fruit fly populations.
  • Pharmaceutical Potential : Its antioxidant properties suggest potential for use in medicinal formulations.
  • Fragrance Industry : The compound's aromatic qualities make it valuable in the production of fragrances and flavors.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
Insect AttractionStrong lure for male Bactrocera dorsalis
ToxicityNon-toxic to mammals; no significant adverse effects
Chemical CommunicationKey component of male sex pheromones
Potential ApplicationsPest control, pharmaceuticals, fragrances

Q & A

Q. What are the primary natural sources of 2-Allyl-4,5-dimethoxyphenol, and how can it be extracted for laboratory analysis?

Basic Research Focus
this compound is a phenylpropanoid identified in floral volatiles of Bulbophyllum orchids and rectal glands of methyl-eugenol-fed Bactrocera dorsalis males . Its natural occurrence is in trace amounts (e.g., 2.44 ± 0.5 in attraction assays) .
Methodological Answer :

  • Extraction : Use headspace solid-phase microextraction (HS-SPME) or solvent extraction (e.g., 95% ethanol) for floral tissues. For insect pheromone glands, dissect and homogenize in alcohol, followed by nitrogen evaporation for GC-MS analysis .
  • Quantification : Optimize GC-MS parameters (e.g., DB-5MS column, splitless mode) with internal standards like methyl eugenol for calibration .

Q. How does this compound function in insect chemical ecology, and what experimental designs are suitable for studying its role?

Advanced Research Focus
The compound acts as a pheromone component in B. dorsalis and a floral attractant in orchid-pollinator systems. Conflicting data exist on its bioactivity (e.g., attraction index = 2.44 vs. lower indices for structurally similar compounds) .
Methodological Answer :

  • Behavioral Assays : Use Y-tube olfactometers or wind tunnels to test attraction in B. dorsalis males. Compare fed vs. non-fed insects to assess metabolite-dependent effects .
  • Ecological Studies : Pair GC-MS analysis of orchid volatiles with field observations to correlate emission patterns with pollinator visitation rates .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

Advanced Research Focus
Pd-catalyzed C-allylation of electron-rich phenols (e.g., 3,5-dimethoxyphenol) with allyl alcohol achieves ~82% yield in aqueous media . Alternative methods include Friedel-Crafts alkylation but with lower efficiency.
Methodological Answer :

  • Catalytic Optimization : Use Pd/TPPTS complexes in water to enhance regioselectivity. Monitor reaction progress via HPLC or TLC.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients. Validate purity via NMR (e.g., δ 6.7–7.2 ppm for aromatic protons) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Discrepancies arise from variations in assay conditions (e.g., solvent carriers, insect age) and structural analogs (e.g., 4-allylphenol vs. 2-allyl derivatives) .
Methodological Answer :

  • Standardization : Use consistent solvent systems (e.g., paraffin oil) and insect cohorts of identical age/physiology.
  • Structure-Activity Studies : Synthesize analogs (e.g., methoxy-substituted derivatives) and compare attraction indices using dose-response curves .

Q. What in vitro models are appropriate for assessing the cytotoxicity of this compound?

Basic Research Focus
Acute toxicity studies in mice indicate low mammalian toxicity, but human cell models (e.g., HEK293) and insect cell lines (e.g., Sf9) are preferred for ethical compliance .
Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin assays on HEK293 cells. Include positive controls (e.g., deltamethrin) and normalize to solvent-only groups .
  • Insect-Specific Toxicity : Test SF-9 cells with LC₅₀ calculations to evaluate species selectivity .

Q. How can researchers validate the identity of this compound in complex biological matrices?

Basic Research Focus
Co-elution with contaminants (e.g., methyl isoeugenol) in GC-MS requires rigorous validation.
Methodological Answer :

  • Multi-Detector Validation : Combine GC-MS with HPLC-DAD. Compare retention times and UV spectra (λ ~ 270 nm) to synthetic standards .
  • High-Resolution MS : Use Q-TOF instruments for exact mass confirmation (C₁₁H₁₄O₃; [M+H]⁺ = 194.0943) .

Properties

IUPAC Name

4,5-dimethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVVJBEVFMSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451252
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-87-7
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-(2-propenyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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